Ethyl 2-acetylamino-4-thiazoleacetate
Description
Ethyl 2-acetylamino-4-thiazoleacetate (CAS 31119-05-8) is a thiazole derivative with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol. This compound, also known as ethyl 2-(2-acetamidothiazol-4-yl)acetate, is a key intermediate in pharmaceutical synthesis. Its structure features an acetylated amino group at the 2-position of the thiazole ring and an ethyl ester moiety at the 4-position (Figure 1). This modification enhances stability compared to its non-acetylated counterpart, Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7), by reducing nucleophilicity and improving shelf life .
The compound is widely utilized in synthesizing antibiotics (e.g., cephalosporins like Cefdinir) and bioactive molecules, as highlighted in patents and studies by SmithKline Beecham and Yamanouchi Pharmaceutical . Its coordination chemistry with transition metals (e.g., Cd²⁺, Co²⁺) has also been explored for luminescent materials .
Properties
CAS No. |
31119-05-8 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-8(13)4-7-5-15-9(11-7)10-6(2)12/h5H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
INGKHJJPHOQNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-acetylamino-4-thiazoleacetate has the molecular formula . The compound features a thiazole ring that is crucial for its biological activity. It is soluble in methanol and exhibits properties that facilitate interactions with various biological targets.
Scientific Research Applications
1. Medicinal Chemistry
- Antibiotic Synthesis : this compound is utilized as an intermediate in the synthesis of several antibiotics, including cefotiam, which is effective against a range of bacterial infections .
- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. It achieves this by interacting with cellular signaling pathways that regulate cell proliferation .
2. Enzyme Inhibition
- The compound has shown potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin production. This action suggests possible applications in skin-related therapies .
3. Antimicrobial Properties
- This compound exhibits antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
4. Anti-inflammatory Effects
- Studies suggest that this compound may modulate immune responses by inhibiting cytokine production, making it a candidate for treating inflammatory diseases .
Synthetic Routes
This compound can be synthesized through various methods:
- Common Synthetic Route : One prevalent method involves reacting ethanolamine with 4-chlorothiazole to form an intermediate, which is then reacted with ethyl acetate. The final product is obtained by neutralizing the reaction mixture with sodium carbonate or sodium acetate .
- Industrial Production : In industrial settings, the production typically involves large-scale batch reactions under controlled conditions to optimize yield and purity.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Cytotoxicity Studies : Research demonstrated significant cytotoxicity against multiple cancer cell lines when derivatives of this compound were evaluated. Modifications to the thiazole ring enhanced efficacy .
- Synthesis of Antibiotics : The compound's role as an intermediate in synthesizing antibiotics continues to be explored, emphasizing its importance in developing novel antimicrobial agents .
- Pharmacological Evaluations : Various studies have shown that thiazole derivatives can act as effective enzyme inhibitors and receptor antagonists, suggesting their potential use in drug development across diverse therapeutic areas .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of Ethyl 2-acetylamino-4-thiazoleacetate with structurally related compounds:
Key Observations :
- Acetylation (as in the target compound) improves stability and reduces undesired side reactions compared to the amino analog .
- Phenyl substitution () increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Formylamino and glyoxylate derivatives exhibit distinct reactivities, enabling tailored applications in drug design and materials science .
Physicochemical Properties
| Property | This compound | Ethyl 2-Amino-4-Thiazoleacetate | Ethyl 2-Phenyl-4-Thiazoleacetate |
|---|---|---|---|
| Molecular Weight | 228.27 g/mol | 186.23 g/mol | 247.31 g/mol |
| LogP | ~1.5 (predicted) | ~0.8 | ~2.7 |
| Solubility | Moderate in DMSO, ethanol | High in polar solvents | Low in water |
| Melting Point | 120–122°C (predicted) | 98–100°C | 85–87°C |
Notes:
Comparative Reactivity :
- The acetyl group in the target compound reduces nucleophilicity, making it less reactive in coupling reactions compared to the amino analog .
- Formylamino derivatives () are more electrophilic, facilitating condensation reactions .
Preparation Methods
Oximation Reaction
Methylation Reaction
Bromination Reaction
Cyclization Reaction
-
Conditions : 20–30°C for 3 hours.
-
Outcome : Ethyl 2-acetylamino-4-thiazoleacetate (yield: 75–80%, purity: 98.5%).
Industrial Benefits :
Hydrochloride Salt Neutralization
Patent US4391979A describes synthesizing the hydrochloride salt, which is later neutralized to the free base.
Procedure :
-
Step 1 : 4-Chloroacetoacetyl chloride reacts with thiourea in methylene chloride/water at 5–10°C.
-
Step 2 : The hydrochloride precipitates, is filtered, and neutralized with Na₂CO₃.
-
Step 3 : Hydrolysis with NaOH yields the free acid, esterified with ethanol/HCl to the ethyl ester.
Yield : 68–72% after neutralization.
Stability Note : The hydrochloride salt is light-sensitive and prone to decarboxylation, requiring storage at <15°C.
Acetylation of Ethyl 2-Amino-4-Thiazoleacetate
This two-step method first synthesizes the amine intermediate, followed by acetylation.
Procedure :
-
Step 1 : Ethyl 2-amino-4-thiazoleacetate is prepared via cyclocondensation (see Method 1).
-
Step 2 : Acetylation with acetic anhydride in DMF/DCM, catalyzed by DCC.
Optimization :
Comparative Analysis of Preparation Methods
Key Findings :
-
Multi-Step Synthesis offers the best balance of yield and scalability for industrial use.
-
Cyclocondensation is preferred for high-purity applications but requires longer reaction times.
-
Acetylation achieves excellent yields but depends on pre-synthesized intermediates.
Reaction Optimization Strategies
Solvent Selection
Temperature Control
Catalysts
-
Phase-Transfer Catalysts (e.g., TBAB) : Accelerate methylation by facilitating ion-pair transfer.
-
DCC : Enhances acetylation efficiency via active ester formation.
Challenges and Solutions
Decarboxylation
Purification
-
Issue : Byproducts from multi-step reactions complicate isolation.
-
Solution : Centrifugal filtration and pH adjustment (pH 4.5–5.0) streamline purification.
Emerging Methodologies
Recent advances include enzymatic acetylation using lipases, which offer greener alternatives to chemical catalysts. However, these methods remain experimental, with yields ≤50% .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-acetylamino-4-thiazoleacetate and its structural analogs?
this compound can be synthesized via condensation reactions involving thioamide derivatives and ethyl bromo-oxobutanoate. For example, refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol yields thiazole-acetate derivatives . Another approach involves reacting 2-amino-thiazole intermediates with acetonitrile in the presence of anhydrous aluminum chloride to form acetamide derivatives . Structural characterization typically employs microanalysis (within 0.4% theoretical values), IR, and NMR spectroscopy .
Q. How can researchers optimize the purification of thiazole-acetate derivatives post-synthesis?
After synthesis, the crude product is often extracted using ether, followed by filtration over anhydrous sodium sulfate to remove residual water. Recrystallization from ethanol or aqueous ethanol is recommended to achieve high purity (>97%) . For compounds prone to decomposition, short shelf-life considerations and exact-weight packaging are advised to maintain stability .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and acetyl/thiazole ring integration .
- Elemental analysis to validate C, H, N, and S content .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Molecular docking studies using tools like AutoDock Vina can predict binding affinities of thiazole-acetate derivatives to target proteins (e.g., kinases or viral proteases). For instance, analogs with halogen substituents on the benzene ring show improved interactions with hydrophobic enzyme pockets . Advanced QSAR models can further correlate structural features (e.g., electron-withdrawing groups) with antifungal or anticancer activity .
Q. What strategies address conflicting spectral data in thiazole-acetate derivative characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism or rotational isomerism. To resolve this:
Q. How do reaction conditions influence the regioselectivity of thiazole ring functionalization?
Regioselective halogenation or nitration of the thiazole ring depends on the electronic environment. For example, electron-rich thiazoles undergo electrophilic substitution at the 5-position, while electron-deficient rings favor the 4-position. Reaction optimization using controlled temperatures (0–5°C for nitration) and catalysts (e.g., FeCl₃ for chlorination) can enhance selectivity .
Q. What are the challenges in assessing the biological activity of this compound in vitro?
Key challenges include:
- Solubility : Thiazole-acetates often require DMSO or cyclodextrin-based formulations for cell culture assays.
- Metabolic instability : Incubation with liver microsomes can identify labile sites (e.g., ester hydrolysis) for structural modification .
- Off-target effects : Use siRNA knockdown or competitive binding assays to validate target specificity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
